molecular formula C18H22N2O4S2 B2636479 Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-86-9

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2636479
CAS No.: 895262-86-9
M. Wt: 394.5
InChI Key: UAMRWWWSCFTKKY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester and a sulfonyl group linked to a piperazine ring The piperazine ring is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form 4-(2,5-dimethylphenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.

    Thiophene Carboxylation: The final step involves the coupling of the sulfonylated piperazine with methyl thiophene-2-carboxylate under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its piperazine and thiophene moieties.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or conductive polymers.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly acting on serotonin or dopamine receptors due to the piperazine ring.

    Antimicrobial Agents: The sulfonyl group may confer antibacterial or antifungal properties, making it a candidate for drug development.

Industry:

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal stability or mechanical properties.

    Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Methyl 3-{[4-(phenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Lacks the dimethyl substitutions on the phenyl ring, potentially altering its pharmacological profile.

    Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}thiophene-2-carboxylate: Contains a carbonyl group instead of a sulfonyl group, which may affect its reactivity and biological activity.

Uniqueness: The presence of both the sulfonyl group and the 2,5-dimethylphenyl substitution in Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate provides a unique combination of electronic and steric properties, potentially enhancing its activity in specific applications compared to its analogs.

This detailed overview highlights the complexity and potential of this compound in various fields of research and industry

Properties

IUPAC Name

methyl 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-4-5-14(2)15(12-13)19-7-9-20(10-8-19)26(22,23)16-6-11-25-17(16)18(21)24-3/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMRWWWSCFTKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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